molecular formula C10H15NO2S B1372029 Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate CAS No. 1211112-27-4

Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

Cat. No.: B1372029
CAS No.: 1211112-27-4
M. Wt: 213.3 g/mol
InChI Key: MLQVUFYQYRTZBT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate is an organic compound with the molecular formula C10H15NO2S. It is a thiazole derivative, which is a class of compounds known for their diverse biological activities. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active thiazole moiety, which then exerts its biological effects through various pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: A simple ester used as a solvent.

    4-methyl-1,3-thiazole-2-carboxylic acid: A precursor in the synthesis of tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.

    Thiazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to its combination of a thiazole ring and a tert-butyl ester group, which imparts specific chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H15NO2SC_{10}H_{15}NO_2S and a molecular weight of 213.30 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an acetate group that enhances its lipophilicity, facilitating interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The thiazole moiety can modulate enzyme activity by binding to active sites, potentially inhibiting metabolic pathways. Additionally, the ester group may undergo hydrolysis to release the active thiazole component, which can exert biological effects through various signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. Studies have shown that compounds containing thiazole rings often demonstrate efficacy against a range of pathogens, including bacteria and fungi.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Thiazole derivatives are known to possess cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown significant inhibition of tumor cell proliferation, with some compounds demonstrating IC50 values in the low micromolar range . The presence of the methyl group on the thiazole ring may enhance its anticancer activity by influencing interactions with cellular targets.

Study 1: Antitumor Activity

In a study examining the cytotoxic effects of thiazole derivatives, this compound was included in a series of compounds tested against human cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The study found that this compound could effectively inhibit certain isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in steroid metabolism. The compound's selectivity and potency suggest its potential as a therapeutic agent in conditions related to steroid dysregulation .

Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against various bacterial and fungal strains
AnticancerShows cytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits 11β-HSD isoforms

Properties

IUPAC Name

tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-6-14-8(11-7)5-9(12)13-10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQVUFYQYRTZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211112-27-4
Record name tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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